molecular formula C12H12ClNO5S B12410972 N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide

N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide

Cat. No.: B12410972
M. Wt: 317.75 g/mol
InChI Key: WWHUSZQHRUNRSB-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a furan ring substituted with a chlorophenyl group and two hydroxyl groups, along with an ethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide typically involves multiple steps. One common route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the furan ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to modify the furan ring or the chlorophenyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction can lead to the formation of alcohols or alkanes.

Scientific Research Applications

N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound likely inhibits key enzymes involved in the biosynthesis of the bacterial cell wall . This inhibition disrupts the growth and replication of the bacteria, leading to its eventual death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide is unique due to the presence of both hydroxyl groups and the furan ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H12ClNO5S

Molecular Weight

317.75 g/mol

IUPAC Name

N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide

InChI

InChI=1S/C12H12ClNO5S/c1-2-20(17,18)14-12-10(16)9(15)11(19-12)7-3-5-8(13)6-4-7/h3-6,14-16H,2H2,1H3

InChI Key

WWHUSZQHRUNRSB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=C(C(=C(O1)C2=CC=C(C=C2)Cl)O)O

Origin of Product

United States

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